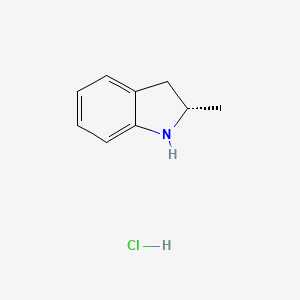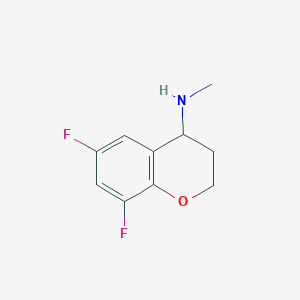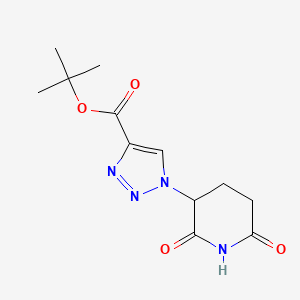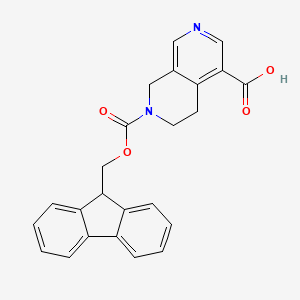
(2S)-2-Methylindoline hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Methylindoline hydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The (2S)-2-Methylindoline hydrochloride is characterized by the presence of a methyl group at the second position of the indoline ring and is in the S-configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methylindoline hydrochloride can be achieved through several synthetic routes. One common method involves the reduction of 2-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Another method involves the catalytic hydrogenation of 2-methylindole using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Methylindoline hydrochloride often involves the catalytic hydrogenation method due to its scalability and efficiency. The process is carried out in large reactors where 2-methylindole is subjected to hydrogen gas in the presence of a palladium on carbon catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Methylindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylindole-3-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-methylindoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Methylindole-3-one.
Reduction: 2-Methylindoline.
Substitution: Halogenated or nitro-substituted derivatives of (2S)-2-Methylindoline hydrochloride.
Applications De Recherche Scientifique
(2S)-2-Methylindoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-Methylindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It can also interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylindole: Lacks the hydrochloride group and has different reactivity and solubility properties.
2-Methylindoline: Similar structure but without the hydrochloride group, leading to differences in chemical behavior.
Indoline: The parent compound without the methyl group, resulting in different chemical and biological properties.
Uniqueness
(2S)-2-Methylindoline hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H12ClN |
|---|---|
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
(2S)-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c1-7-6-8-4-2-3-5-9(8)10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m0./s1 |
Clé InChI |
GFRLXAIQCOSMAN-FJXQXJEOSA-N |
SMILES isomérique |
C[C@H]1CC2=CC=CC=C2N1.Cl |
SMILES canonique |
CC1CC2=CC=CC=C2N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)



![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)



![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)
